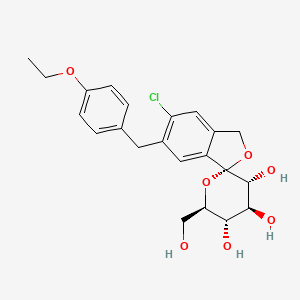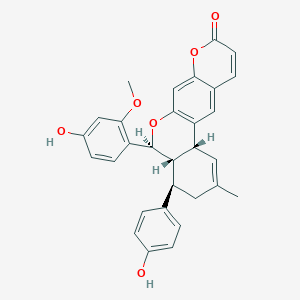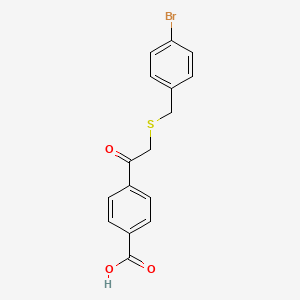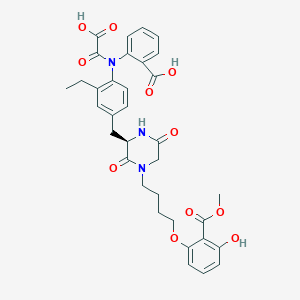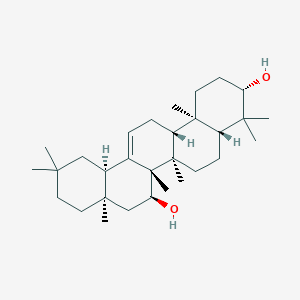
Olean-12-en-3beta,15alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-3beta,15alpha-diol is a chemical compound belonging to the class of oleanane triterpenoids. This compound is known for its diverse biological activities and potential therapeutic applications. It is characterized by its unique structure, which includes a pentacyclic triterpenoid skeleton with hydroxyl groups at the 3beta and 15alpha positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-3beta,15alpha-diol typically involves the modification of naturally occurring triterpenoids. One common method is the semi-synthetic approach, where a precursor triterpenoid is subjected to specific chemical reactions to introduce the desired functional groups. For example, the hydroxylation of oleanolic acid can be achieved using reagents such as osmium tetroxide or selenium dioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of precursor compounds from plant sources, followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to isolate the desired triterpenoid. Subsequent chemical reactions are then employed to introduce the hydroxyl groups at the specified positions .
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-3beta,15alpha-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used for the oxidation of this compound. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often employed for the reduction of the compound, usually under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated compounds. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other triterpenoids and complex organic molecules.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in biological research.
Medicine: Olean-12-en-3beta,15alpha-diol has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Its ability to modulate various biological pathways makes it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Olean-12-en-3beta,15alpha-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes such as topoisomerase and cyclooxygenase, leading to its anti-inflammatory and anticancer effects. Additionally, it influences signaling pathways related to apoptosis, cell proliferation, and oxidative stress, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A closely related triterpenoid with similar biological activities but differing in the position and number of hydroxyl groups.
Ursolic Acid: Another triterpenoid with comparable anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its anticancer and antiviral activities, it shares structural similarities with Olean-12-en-3beta,15alpha-diol.
Uniqueness
This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. The presence of hydroxyl groups at the 3beta and 15alpha positions enhances its solubility and interaction with biological targets, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,7S,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)15-16-27(5)18-24(32)30(8)19(20(27)17-25)9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,30)7/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27+,28-,29+,30-/m0/s1 |
InChI Key |
XVKHGUQJCRRKSC-WXIGGWTCSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3([C@H](C2)O)C)C)(C)C)O)C)(C)C |
Canonical SMILES |
CC1(CCC2(CC(C3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[3,2-f]quinoxaline-2,3,7,12-tetrone](/img/structure/B10852342.png)
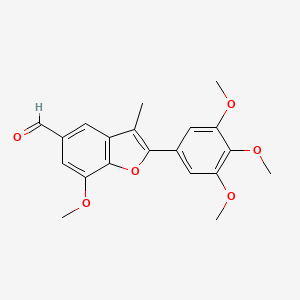
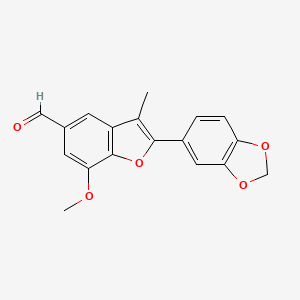
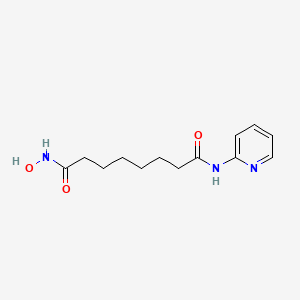
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)
![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)

